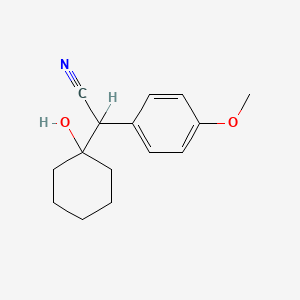

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the production of the antidepressant drug Venlafaxine.[1][2] This document details the primary synthetic methodologies, experimental protocols, and relevant analytical data.

Introduction

This compound (CAS No. 93413-76-4) is a crucial precursor in the manufacturing of Venlafaxine Hydrochloride.[1] Its molecular structure, featuring a hydroxyl group, a nitrile group, a cyclohexyl ring, and a 4-methoxyphenyl moiety, makes it an ideal starting material for the synthesis of this widely used pharmaceutical. This guide will focus on the most common and effective method for its preparation: the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[1][2]

Molecular Structure and Properties:

| Property | Value |

| Chemical Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 93413-76-4 |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathway

The primary route for the synthesis of this compound involves a base-catalyzed condensation reaction. This reaction proceeds via the formation of a carbanion from 4-methoxyphenylacetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide is subsequently protonated to yield the final product.

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Several variations of the base-catalyzed condensation have been reported. Below are detailed protocols for two common methods.

Method A: Using Sodium Hydroxide in a Biphasic System

This method employs a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyphenylacetonitrile | 147.18 | 14.7 g | 0.1 |

| Cyclohexanone | 98.14 | 10.8 g | 0.11 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 339.53 | 3.4 g | 0.01 |

| Toluene | - | 100 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methoxyphenylacetonitrile and cyclohexanone in 100 mL of toluene.

-

In a separate beaker, prepare a solution of sodium hydroxide and tetrabutylammonium hydrogen sulfate in 50 mL of water.

-

Cool the toluene solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous basic solution to the toluene solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield a white to off-white crystalline solid.[2]

Method B: Using n-Butyllithium in an Anhydrous System

This method utilizes a strong organometallic base and requires anhydrous conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyphenylacetonitrile | 147.18 | 14.7 g | 0.1 |

| Cyclohexanone | 98.14 | 10.8 g | 0.11 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 69 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated Ammonium Chloride Solution | - | 100 mL | - |

Procedure:

-

Set up a flame-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Dissolve 4-methoxyphenylacetonitrile in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution via the dropping funnel over 30 minutes, ensuring the temperature remains below -70 °C.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add a solution of cyclohexanone in 50 mL of anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 100 mL of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.

Data Presentation

Table 1: Comparison of Synthetic Methods

| Parameter | Method A (Phase Transfer) | Method B (Organometallic) |

| Base | Sodium Hydroxide | n-Butyllithium |

| Solvent | Toluene/Water | Tetrahydrofuran |

| Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. |

| Reaction Time | 4-6 hours | 3-4 hours |

| Typical Yield | 80-90% | 75-85% |

| Purification | Recrystallization | Column Chromatography |

Table 2: Analytical and Spectroscopic Data

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.25 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70 (s, 1H, CH-CN), 2.50 (s, 1H, OH), 1.80-1.20 (m, 10H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 159.5, 130.0, 128.5, 122.0, 114.5, 74.0, 55.5, 50.0, 37.0, 25.0, 21.5 |

| IR (KBr, cm⁻¹) ν | 3450 (O-H), 2930, 2860 (C-H), 2240 (C≡N), 1610, 1510 (C=C, aromatic), 1250 (C-O) |

| Mass Spectrum (ESI-MS) m/z | 246.1 [M+H]⁺ |

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure a high yield and purity of the final product.

Figure 2: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is a well-established and efficient process, crucial for the pharmaceutical industry. The base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone provides a reliable route to this key intermediate. Careful control of reaction conditions, particularly temperature and the choice of base, is essential for maximizing yield and purity. The detailed protocols and analytical data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of Venlafaxine and related compounds.

References

Technical Guide: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a key organic compound with the CAS number 93413-76-4.[1][2] It serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders.[1] This compound's structure, featuring a nitrile group, a tertiary alcohol on a cyclohexyl ring, and a methoxyphenyl moiety, makes it an ideal precursor for the synthesis of Venlafaxine and other complex molecules.[3] This guide provides a comprehensive overview of its properties, synthesis, and analysis for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid.[4] It is soluble in methanol.[2] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 93413-76-4 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₂ | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, Venlafaxine Impurity 34, Venlafaxine Cyano Impurity | [5] |

| Appearance | White to off-white solid/powder to crystal | [2][4] |

| Melting Point | 121-123 °C | [2] |

| Boiling Point (Predicted) | 410.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Structural Information:

X-ray crystallography studies have shown that this compound can crystallize in both monoclinic and orthorhombic systems.[6] The molecular structure consists of a central acetonitrile carbon atom bonded to a 1-hydroxycyclohexyl group, a 4-methoxyphenyl group, and a cyano group. This arrangement results in a chiral center. In the solid state, inversion-related molecules can form dimers through hydrogen bonding between the hydroxyl and nitrile groups.[7]

Synthesis of this compound

The primary synthetic route to this compound involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[3]

Experimental Protocol

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium hydrogen sulfate (TBAHSO₄) - Phase Transfer Catalyst

-

Ethyl acetate

-

Petroleum ether

-

Water

Procedure:

-

A mixture of 4-methoxyphenylacetonitrile (100 g, 0.68 mol), 10% aqueous NaOH solution (100 ml, 0.25 mol), and TBAHSO₄ (5 g, 0.014 mol) is stirred at room temperature for 30 minutes. A dark red color will appear.[2]

-

The mixture is cooled to 0 °C, and cyclohexanone (67 g, 0.680 mol) is added in small portions with vigorous stirring, ensuring the temperature does not exceed 10 °C.[2]

-

A white solid will form within 30 minutes to one hour. The solid should be crushed, and the reaction mixture is stirred vigorously at room temperature for an additional hour.[2]

-

The solid product is collected by filtration and washed with water until the filtrate is neutral to pH paper.[2]

-

The product is air-dried.[2]

-

Purification is achieved by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[2]

Caption: Synthesis workflow for this compound.

Role in Venlafaxine Synthesis

This compound is the direct precursor to Venlafaxine. The synthesis involves two main subsequent steps: reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

Step 1: Reduction of the Nitrile Group

The nitrile group is reduced to a primary amine, yielding 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

Experimental Protocol:

-

Method: Catalytic hydrogenation.

-

Catalyst: 10% Palladium on carbon.

-

Solvent: Acetic acid.

-

Conditions: The reaction is carried out in an autoclave under a hydrogen pressure of 10-15 kg/cm ².

-

Workup: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting solid is dried to afford the product.

Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)

The primary amine is then dimethylated to form Venlafaxine.

Experimental Protocol:

-

Reagents: Formic acid and 40% formaldehyde solution.

-

Procedure: A stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, formaldehyde solution, and water is heated at 90-98°C for approximately 19 hours.

-

Workup: The reaction mixture is cooled and washed with chloroform. The aqueous layer is then cooled to 5°C and basified with a sodium hydroxide solution. The product is extracted from the alkaline aqueous layer with chloroform.

Caption: Conversion of the intermediate to Venlafaxine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis and to monitor reaction progress.

-

Column: A C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is suitable.[8]

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[8][9][10] For example, a mobile phase of sodium acetate buffer and acetonitrile (65:35) has been used for Venlafaxine analysis.[8]

-

Detection: UV detection at a wavelength around 225-230 nm is appropriate for the aromatic ring system.[8][9]

-

Flow Rate: A typical flow rate would be in the range of 1.0-1.5 mL/min.[9][10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (around 6.9 and 7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a complex multiplet for the cyclohexyl protons (around 1.55 ppm).[1]

-

¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, the methoxy carbon, the cyclohexyl carbons, and the carbon bearing the hydroxyl group would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (245.32 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Safety

Biological Activity

There is limited publicly available information on the direct biological activity of this compound. Its primary significance lies in its role as a synthetic intermediate.[1] Any biological effects would likely be related to its structural similarity to Venlafaxine or its potential to be metabolized into related compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of Venlafaxine. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and professionals involved in the development and manufacturing of this widely used antidepressant. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

- 1. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 93413-76-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [lgcstandards.com]

- 5. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in Modern Pharmaceutical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key chemical intermediate in the synthesis of the widely used antidepressant, Venlafaxine. While this compound, also known as "cyano-intermediate" or "Venlafaxine Impurity 34", does not possess a therapeutic mechanism of action itself, its efficient conversion to the final active pharmaceutical ingredient is of critical importance in drug manufacturing.[1][2][3][4][5][6] This document will detail the synthetic pathway involving this intermediate, present relevant quantitative data, and provide an illustrative experimental protocol for its conversion.

Introduction to Venlafaxine and its Synthesis

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[7][8] Its synthesis has been approached through various routes, with one prominent method proceeding through the key intermediate, this compound. This pathway is notable for its efficiency and is a subject of interest for process chemists and pharmaceutical developers.

The Synthetic Pathway from the Cyano-Intermediate

The conversion of this compound to Venlafaxine is a critical step in the manufacturing process. This transformation is typically achieved through a reductive amination reaction. The nitrile group of the intermediate is reduced to a primary amine, which is then dimethylated to yield the tertiary amine functional group present in Venlafaxine.

A general representation of this synthetic step is the reaction of the cyano-intermediate with an alkylamine in the presence of a transition metal catalyst under a hydrogen atmosphere.[1]

Quantitative Data

The efficiency of the conversion of the cyano-intermediate to Venlafaxine is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. The following table summarizes typical reaction parameters and outcomes.

| Parameter | Value/Condition | Reference |

| Starting Material | This compound | [1] |

| Reagent | Alkylamine (e.g., methylamine) | [1] |

| Catalyst | Palladium on carbon (Pd/C) | [1] |

| Solvent | Methanol | [1] |

| Hydrogen Pressure | 1-2 atmospheres | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 5 to 40 hours | [1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Venlafaxine from this compound.

Objective: To synthesize Venlafaxine via reductive amination of the cyano-intermediate.

Materials:

-

This compound

-

Methanol

-

Alkylamine (e.g., methylamine solution)

-

Palladium on carbon (Pd/C) catalyst (10-50 wt %)

-

Nitrogen gas

-

Hydrogen gas

-

10% aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for hydrogenation

Procedure:

-

A solution of this compound (1.0 equivalent) is prepared in methanol (10-20 volumes).

-

To this stirred solution, the alkylamine (3-5 equivalents) is added, and the mixture is stirred for 5-10 minutes until a clear solution is obtained.

-

The palladium catalyst (10-50 wt %) is added to the reaction mixture under a nitrogen atmosphere.

-

The reaction mixture is purged with hydrogen gas three times and then stirred under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the catalyst is filtered through celite and washed with methanol.

-

The combined filtrate is concentrated to dryness under reduced pressure.

-

The residue is poured into water, and the aqueous layer is basified with 10% aq. NaOH to a pH of 8-10.

-

The aqueous layer is extracted with ethyl acetate (3 times).

-

The combined ethyl acetate layers are washed with brine and dried over anhydrous sodium sulfate.

-

The ethyl acetate is evaporated under vacuum to yield the final product, Venlafaxine.[1]

Visualizations

The following diagrams illustrate the chemical structures and the synthetic workflow.

Caption: Synthetic relationship between the cyano-intermediate and Venlafaxine.

Caption: Experimental workflow for the synthesis of Venlafaxine.

Conclusion

This compound is a pivotal intermediate in the synthesis of Venlafaxine. Understanding the specifics of its conversion, including the reaction conditions and experimental protocols, is essential for optimizing the production of this important antidepressant. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. manusaktteva.com [manusaktteva.com]

- 5. This compound [lgcstandards.com]

- 6. anaxlab.com [anaxlab.com]

- 7. Venlafaxine - Wikipedia [en.wikipedia.org]

- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Venlafaxine.[1][2] Its molecular structure, comprising a hydroxylated cyclohexane ring, a methoxyphenyl group, and a nitrile functional group, gives rise to a unique spectroscopic signature. This document provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for this compound.

Molecular and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 93413-76-4, 131801-69-9 | [1][3] |

| Molecular Formula | C15H19NO2 | [3][4] |

| Molecular Weight | 245.32 g/mol | [1][3] |

| Monoisotopic Mass | 245.141578849 Da | [3] |

| Melting Point | 121-123 °C | [5][6] |

| Boiling Point | 410.1±25.0 °C (Predicted) | [5][6] |

| Density | 1.142±0.06 g/cm3 (Predicted) | [5][6] |

Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented below. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.3 | m | 2H | Aromatic protons (ortho to methoxy group) |

| 6.9 | m | 2H | Aromatic protons (meta to methoxy group) |

| 3.8 | s | 3H | Methoxy group (-OCH₃) protons |

| 1.55 | m | 10H | Cyclohexyl protons |

| - | s | 1H | Hydroxyl proton (-OH) |

Solvent: CDCl₃. The data is consistent with the expected structure.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl group) |

| ~3050 | C-H stretch (aromatic) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~2240 | C≡N stretch (nitrile) |

| ~1610, 1510 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1030 | C-O stretch (alcohol) |

Note: The exact peak positions may vary slightly. The data is based on typical functional group frequencies and available information.

Mass Spectrometry

| m/z | Assignment |

| 245.14 | [M]⁺ (Molecular Ion) |

| 228.14 | [M-OH]⁺ |

| 148.07 | [M-C₆H₁₀OH]⁺ |

| 134.06 | [CH(CN)C₆H₄OCH₃]⁺ |

The fragmentation pattern is consistent with the structure of the molecule. The exact mass of the molecular ion is reported as 245.141578849 Da.[3]

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 23.551 (5) Å |

| b | 5.5477 (11) Å |

| c | 23.190 (5) Å |

| β | 115.22 (3)° |

| Volume | 2741.1 (12) ų |

| Z | 8 |

Data from Zhang et al. (2006), Acta Cryst. E62, o5241–o5243.[7]

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 4-methoxyphenylacetonitrile with cyclohexanone. The following is a representative protocol based on literature procedures.[8]

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium methoxide or Potassium tert-butoxide

-

Methanol or tert-Butanol

-

Ethyl acetate

-

Petroleum ether

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxyphenylacetonitrile in methanol or tert-butanol.

-

Add an equimolar amount of cyclohexanone to the solution.

-

Slowly add a catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide, to the mixture at room temperature.

-

Stir the reaction mixture vigorously for approximately 6 hours.

-

After the reaction is complete, neutralize the mixture with a dilute acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from a mixture of ethyl acetate and petroleum ether (e.g., 500:350 v/v) to yield a bright white solid.[5]

Synthetic Pathway Visualization

The synthesis of this compound is a straightforward base-catalyzed addition reaction. The logical workflow is depicted below.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and synthetic aspects of this compound. The presented data and protocols are essential for researchers and professionals involved in the synthesis and characterization of this important pharmaceutical intermediate. The provided visualization of the synthetic pathway offers a clear and concise overview of the manufacturing process.

References

- 1. This compound | 131801-69-9 | Benchchem [benchchem.com]

- 2. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 3. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(93413-76-4) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | 93413-76-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. The document details the predicted proton chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a standardized experimental protocol for the acquisition and processing of the spectrum, supplemented by visualizations of the molecular structure and experimental workflow to support researchers in the fields of medicinal chemistry and drug development.

Molecular Structure and ¹H NMR Spectral Data

This compound, with the molecular formula C₁₅H₁₉NO₂, is a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine[1][2]. Its structure consists of a central acetonitrile moiety substituted with a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl ring, the methoxy group, the methine proton, the hydroxyl proton, and the complex multiplets of the cyclohexyl ring. While experimental data can vary slightly based on solvent and concentration, the following table summarizes the predicted and observed ¹H NMR spectral data for the compound in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~7.30 | Doublet (d) | 2H | ~8.8 | Aromatic (H-2', H-6') |

| ~6.90 | Doublet (d) | 2H | ~8.8 | Aromatic (H-3', H-5') |

| ~4.50 | Singlet (s) | 1H | N/A | Methine (CH-CN) |

| ~3.81 | Singlet (s) | 3H | N/A | Methoxy (O-CH₃) |

| 1.20 - 1.80 | Multiplet (m) | 10H | N/A | Cyclohexyl (-CH₂-)₅ |

| Variable | Broad s (br) | 1H | N/A | Hydroxyl (-OH) |

Note: The chemical shift of the hydroxyl proton is variable and dependent on sample concentration, temperature, and solvent. The signals for the cyclohexyl protons typically appear as a complex, overlapping multiplet. General spectral features include aromatic protons at approximately δ 7.3 and 6.9 ppm, a methoxy group at δ 3.8 ppm, and cyclohexyl protons around δ 1.55 ppm[1].

Molecular and Workflow Visualizations

To aid in the interpretation of the spectral data and experimental setup, the following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound.

Caption: Standard experimental workflow for ¹H NMR spectroscopy analysis.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining high-quality, reproducible ¹H NMR spectra.

3.1. Sample Preparation

-

Weighing: Accurately weigh between 5-25 mg of this compound into a clean, dry vial.[3]

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's protons.[5][6]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, 5 mm NMR tube.[3]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample's identity and concentration.

3.2. Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃). This step compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity across the sample is optimized in a process called shimming. This is crucial for achieving sharp, well-resolved NMR signals. Poor shimming results in broad and distorted peaks.

-

Parameter Setup: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 or 500 MHz spectrometer include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8 to 16 scans (to improve signal-to-noise ratio)

-

Spectral Width: A range covering from approximately -1 to 10 ppm.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

3.3. Data Processing

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis (ppm) is calibrated. For CDCl₃, the spectrum is referenced to the residual undeuterated solvent peak at δ 7.26 ppm.

-

Integration: The area under each peak is integrated. The relative integration values are proportional to the number of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift of each peak is identified, and the multiplicities and coupling constants are measured for detailed structural elucidation.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a known impurity of the antidepressant drug Venlafaxine. This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, predicts fragmentation patterns, and presents this information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a significant compound in pharmaceutical analysis, primarily identified as "Venlafaxine Impurity 34".[1] Its chemical formula is C₁₅H₁₉NO₂, with a monoisotopic mass of 245.1416 Da.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification to ensure the quality and safety of Venlafaxine formulations. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for the analysis of such impurities. This guide details a proposed analytical approach based on established methods for related compounds and theoretical fragmentation principles.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following protocol is a robust starting point for the analysis of this compound, derived from established methods for the analysis of Venlafaxine and its metabolites. Optimization may be required based on the specific instrumentation and sample matrix used.

Sample Preparation (for Plasma Samples)

A protein precipitation method is recommended for the extraction of the analyte from a plasma matrix.

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 15% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS)

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this specific compound is not readily found, a fragmentation pattern can be predicted based on its chemical structure and the known fragmentation of related compounds. The protonated molecule [M+H]⁺ is expected at an m/z of 246.1.

The primary fragmentation pathways are anticipated to be:

-

Neutral loss of water (H₂O) from the cyclohexanol group, a common fragmentation for alcohols.

-

Cleavage of the C-C bond between the two central carbon atoms, leading to the formation of stable fragment ions.

-

Loss of the nitrile group (HCN) .

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragment ions.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 246.1 | Protonated parent molecule |

| [M+H - H₂O]⁺ | 228.1 | Loss of water from the cyclohexanol ring |

| [C₈H₈O]⁺ | 121.1 | 4-methoxybenzyl cation |

| [C₇H₁₀NO]⁺ | 124.1 | 1-cyanocyclohexanol cation |

| [C₆H₉]⁺ | 81.1 | Cyclohexenyl cation from further fragmentation |

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: General experimental workflow for the LC-MS/MS analysis.

Caption: Predicted fragmentation pathway for the target compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The proposed LC-MS/MS method offers a sensitive and selective approach for the identification and quantification of this Venlafaxine impurity. The predicted fragmentation pattern serves as a valuable reference for interpreting mass spectra and confirming the compound's identity. Researchers and drug development professionals can use this guide as a practical resource for method development and impurity profiling in pharmaceutical quality control.

References

An In-depth Technical Guide to the FTIR Analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in various chemical syntheses.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data interpretation.

Introduction to the Compound and FTIR Spectroscopy

This compound (Molecular Formula: C₁₅H₁₉NO₂) is a hydroxynitrile compound characterized by three main functional groups: a hydroxyl group (-OH) on a cyclohexyl ring, a methoxy-substituted phenyl group, and a nitrile group (-C≡N).[4][5]

FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups within a molecule.[6] It operates by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. This creates a unique spectral fingerprint of the compound, allowing for structural elucidation and quality control.[6]

Predicted FTIR Spectral Data

While a specific experimental spectrum for this compound is not publicly available, a predictive analysis based on its constituent functional groups allows for the assignment of characteristic absorption bands. The following table summarizes the expected quantitative data from an FTIR analysis.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3600 - 3200 | Alcohol (O-H) | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. In the solid state, interactions between the hydroxyl and nitrile groups can be observed.[7] |

| 3100 - 3000 | Aromatic (C-H) | Stretching | Medium to Weak | Characteristic of C-H bonds on the phenyl ring. |

| 2950 - 2850 | Aliphatic (C-H) | Stretching | Strong | Arises from the C-H bonds in the cyclohexyl and methoxy groups. |

| 2240 - 2220 | Nitrile (C≡N) | Stretching | Strong, Sharp | This is a highly diagnostic peak for nitriles.[8] Conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles.[9][10] |

| 1610 - 1580 | Aromatic (C=C) | Stretching | Medium to Strong | Skeletal vibrations of the phenyl ring. |

| 1510 - 1480 | Aromatic (C=C) | Stretching | Medium to Strong | Skeletal vibrations of the phenyl ring. |

| 1470 - 1430 | Aliphatic (CH₂) | Bending (Scissoring) | Medium | From the cyclohexyl ring. |

| 1250 - 1200 | Aryl Ether (C-O) | Asymmetric Stretching | Strong | Characteristic of the Ar-O-CH₃ methoxy group. |

| 1180 - 1170 | Aryl Ether (C-O) | Symmetric Stretching | Medium | Characteristic of the Ar-O-CH₃ methoxy group. |

| 1100 - 1000 | Alcohol (C-O) | Stretching | Strong | Arises from the C-O bond of the tertiary alcohol on the cyclohexyl ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal FTIR sampling method for solid or liquid samples as it requires minimal to no sample preparation.[6]

3.1 Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2 Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its diagnostic startup.

-

Install the ATR accessory into the sample compartment.

-

Allow the instrument to stabilize to minimize thermal drift.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.[6]

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Analysis:

-

Using a clean spatula, place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Use the ATR's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface.

-

Initiate the sample scan. The software will collect the spectrum and automatically ratio it against the previously collected background to generate the final absorbance or transmittance spectrum.[6]

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Use the software's peak-picking function to identify and label the characteristic absorption bands.

-

Compare the observed peak positions and intensities with the expected values in the data table for structural confirmation.

-

Visualizations

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Caption: Relationship between molecular structure and expected IR absorptions.

References

- 1. This compound [lgcstandards.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 4. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Crystal Structure of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine.[1][2][3] This document presents crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and logical workflows represented through diagrams.

Introduction

This compound (molecular formula C₁₅H₁₉NO₂) is a crucial precursor in organic synthesis.[4] Its molecular structure, characterized by a hydroxyl group on a cyclohexyl ring and a methoxyphenyl-substituted acetonitrile moiety, allows for versatile chemical transformations. Understanding its solid-state structure is paramount for controlling reaction pathways and ensuring the purity of subsequent products. This compound is known to exhibit polymorphism, crystallizing in at least two different forms: monoclinic and orthorhombic.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol [2][4] |

| CAS Number | 93413-76-4[2] |

| Appearance | White to almost white crystalline powder[5] |

| Melting Point | 121-123 °C[6] |

| Solubility | Soluble in Methanol[5] |

Crystallographic Data

This compound exhibits polymorphism, with both monoclinic and orthorhombic crystal systems having been identified.[4] The crystallographic parameters for these two forms are summarized in the table below for comparative analysis.

| Parameter | Monoclinic Form | Orthorhombic Form |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c[4][7] | P2₁2₁2₁[4] |

| a (Å) | 23.506(3)[4] | 5.7850(6)[4] |

| b (Å) | 5.550(3)[4] | 11.2680(6)[4] |

| c (Å) | 23.192(3)[4] | Not specified |

| α (˚) | 90 | 90 |

| β (˚) | 115.116(2)[4] | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 2741.1 (12)[7] | Not specified |

| Z | 8[7] | Not specified |

| Calculated Density (g/cm³) | 1.189[7] | Not specified |

| Radiation | Mo Kα (λ = 0.71073 Å)[7] | Not specified |

| Temperature (K) | 295[7] | Not specified |

In the monoclinic structure, inversion-related molecules are linked into dimers through interactions between the hydroxyl and nitrile groups.[7] These dimers are further connected by C—H···O hydrogen bonds, forming an infinite ladder-like chain.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[2]

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate - TBAHSO₄)

-

Toluene

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred mixture of 4-methoxyphenylacetonitrile, a phase transfer catalyst, and 10% aqueous NaOH, add cyclohexanone in small portions at 0 °C.

-

Maintain vigorous stirring and ensure the temperature does not exceed 10 °C.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding water.[2]

-

Extract the aqueous layer with toluene.[2]

-

Wash the combined organic layers with water and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield crystalline this compound.[2]

Single-Crystal X-ray Diffraction

This is a generalized protocol for the determination of the crystal structure of a small organic molecule.

Materials:

-

Crystals of this compound

-

Cryo-loop or glass fiber

-

Goniometer head

Procedure:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the selected crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of adhesive.

-

Mount the fiber on a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

-

Based on the unit cell and symmetry, set up a data collection strategy to measure the intensities of a large number of unique reflections.

-

Collect the diffraction data using a suitable radiation source (e.g., Mo Kα).

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for factors such as polarization, Lorentz factor, and absorption.

-

Determine the space group based on systematic absences in the reflection data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Locate and add hydrogen atoms to the model.

-

Continue refinement until the model converges and provides a good fit to the data.

-

Validate the final structure using crystallographic software to check for geometric and other potential issues.

-

Visualizations

The following diagrams illustrate the synthesis and crystal structure determination workflows.

Caption: Synthesis workflow for this compound.

Caption: General workflow for single-crystal X-ray structure determination.

References

- 1. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 2. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 131801-69-9 | Benchchem [benchchem.com]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of Venlafaxine. Due to the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents using the gravimetric method. Furthermore, a structured approach to data presentation and visualization of the experimental workflow is provided to guide researchers in their laboratory practices.

Introduction

This compound (CAS No. 93413-76-4) is a crucial chemical intermediate.[1][2] Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol .[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This guide addresses the current gap in quantitative solubility data by presenting a standardized methodology for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H19NO2 | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 121-123°C | [4] |

| Boiling Point (Predicted) | 410.1±25.0 °C | [4] |

| Density (Predicted) | 1.142±0.06 g/cm3 | [4] |

| pKa (Predicted) | 13.80±0.20 | [4] |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. Qualitative information suggests it is soluble in methanol.[4] Its synthesis procedures indicate crystallization from a mixture of ethyl acetate and petroleum ether, implying solubility in these solvents to some extent.[3]

To facilitate future research and provide a template for data reporting, Table 2 presents a hypothetical summary of solubility data. It is crucial to note that these values are for illustrative purposes only and must be determined experimentally.

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | [Data to be determined] | [Data to be determined] |

| Ethanol | 24.5 | [Data to be determined] | [Data to be determined] |

| Acetone | 20.7 | [Data to be determined] | [Data to be determined] |

| Ethyl Acetate | 6.0 | [Data to be determined] | [Data to be determined] |

| Dichloromethane | 9.1 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 37.5 | [Data to be determined] | [Data to be determined] |

| Petroleum Ether | ~2.0 | [Data to be determined] | [Data to be determined] |

| Toluene | 2.4 | [Data to be determined] | [Data to be determined] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principles of the gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 5 or 10 mL) of the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent and the thermal stability of the compound should be considered. A vacuum oven at a lower temperature is a safer alternative to prevent degradation.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the dried solute is achieved.

-

-

Gravimetric Analysis:

-

Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution added to the dish (in L)

The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (245.32 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

A Technical Guide to the Physical and Chemical Properties of Key Venlafaxine Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of two pivotal intermediates in the synthesis of Venlafaxine: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol . This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and tabulated data to support research and development in the pharmaceutical field.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The synthesis of this bicyclic antidepressant involves several key intermediates, the purity and characterization of which are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on two sequential intermediates that form the core structure of the Venlafaxine molecule.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of the two primary venlafaxine intermediates.

Intermediate I: this compound

Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 93413-76-4 | [1] |

| Molecular Formula | C₁₅H₁₉NO₂ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 121-124 °C | [3] |

| Boiling Point | 410.1 ± 25.0 °C (Predicted) | [4] |

| Solubility | Soluble in methanol. | [2] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [4] |

Intermediate II: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 2: Physical and Chemical Properties of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | References |

| CAS Number | 93413-77-5 | 130198-05-9 | |

| Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₄ClNO₂ | |

| Molecular Weight | 249.35 g/mol | 285.81 g/mol | |

| Appearance | - | White to almost white crystalline powder | |

| Melting Point | - | 172-180 °C | [5] |

| Solubility | - | Slightly soluble in DMSO and Methanol | |

| pH | - | 4.23 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the venlafaxine intermediates.

Synthesis Protocols

The synthesis of venlafaxine from 4-methoxyphenylacetonitrile and cyclohexanone is a two-step process involving the formation of the cyanohydrin intermediate followed by its reduction.

Caption: Synthetic pathway of Venlafaxine highlighting the key intermediates.

Protocol 3.1.1: Synthesis of this compound (Intermediate I)

This protocol is adapted from established synthetic routes for venlafaxine.[6]

-

Materials:

-

4-methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide with a phase transfer catalyst)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of cyclohexanone, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[6]

-

Protocol 3.1.2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate II)

This protocol describes the reduction of the nitrile group of Intermediate I to a primary amine.[7][8]

-

Materials:

-

This compound (Intermediate I)

-

Raney Nickel (catalyst) or Sodium Borohydride/Cobalt Chloride

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (if using catalytic hydrogenation)

-

Ammonia (optional, to suppress secondary amine formation)

-

Filter aid (e.g., Celite)

-

Standard hydrogenation apparatus or round-bottom flask with a balloon for hydrogenation.

-

-

Procedure (Catalytic Hydrogenation with Raney Nickel):

-

In a suitable pressure vessel, suspend this compound (1.0 equivalent) in ethanol or methanol.

-

Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). The addition of ammonia can help to minimize the formation of secondary amine byproducts.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

-

Analytical Characterization Protocols

The following are standard protocols for the characterization of the synthesized intermediates.

Protocol 3.2.1: Melting Point Determination

This is a fundamental technique to assess the purity of a crystalline solid.[9][10]

-

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

-

Procedure:

-

Ensure the sample of the intermediate is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat again at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the intermediates.

-

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

-

Agate mortar and pestle

-

Hydraulic press (for KBr pellets)

-

-

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade potassium bromide (KBr) (100-200 mg).

-

Grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the sample to the KBr and grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the mixture to a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions for Intermediate I: A strong, sharp peak around 2250-2210 cm⁻¹ corresponding to the C≡N stretch of the nitrile group, a broad peak around 3600-3200 cm⁻¹ for the O-H stretch of the alcohol, and peaks characteristic of the aromatic ring and C-O ether linkage.[11]

-

Expected Absorptions for Intermediate II: The disappearance of the C≡N peak and the appearance of N-H stretching bands (typically two for a primary amine) in the region of 3500-3300 cm⁻¹. The broad O-H stretch will still be present.

-

Protocol 3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediates.

-

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

-

Procedure (¹H and ¹³C NMR):

-

Dissolve a small amount of the purified intermediate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm).

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals for Intermediate I: Signals corresponding to the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, a broad singlet for the hydroxyl proton, and multiplets for the cyclohexyl protons.

-

Expected ¹³C NMR signals for Intermediate I: Signals for the quaternary carbon of the cyclohexanol, the carbon of the nitrile group, and the carbons of the aromatic ring and the cyclohexyl ring.

-

Expected ¹H NMR signals for Intermediate II: Disappearance of the signal for the proton alpha to the nitrile and the appearance of new signals for the CH-CH₂NH₂ moiety. The aromatic, methoxy, and cyclohexyl protons will still be present.

-

Expected ¹³C NMR signals for Intermediate II: A significant upfield shift for the carbon that was part of the nitrile group, now part of the CH₂NH₂ group.

-

Conclusion

The reliable synthesis and thorough characterization of this compound and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol are fundamental to the production of high-quality Venlafaxine. This guide provides a consolidated resource of their physical and chemical properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with these critical pharmaceutical intermediates. Adherence to well-defined procedures for synthesis and analysis is paramount for ensuring the consistency and purity of these compounds, ultimately contributing to the safety and efficacy of the final drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. instanano.com [instanano.com]